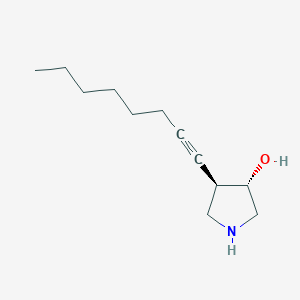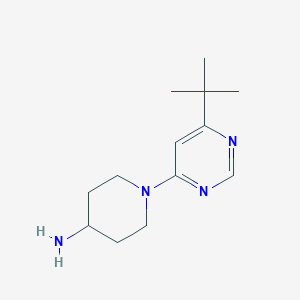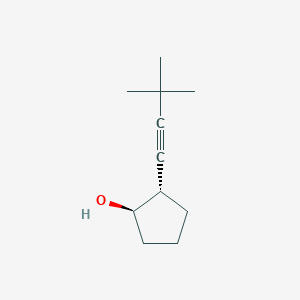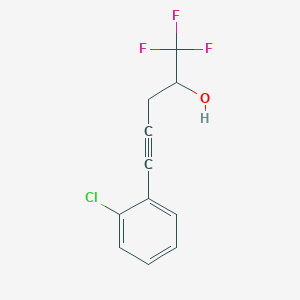![molecular formula C11H23NO3 B1531890 1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597669-05-0](/img/structure/B1531890.png)
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol (DEMA) is an organic compound belonging to the cyclobutanol family. It is a colorless liquid with a molecular weight of 174.24 g/mol and a boiling point of 143°C. DEMA is a chiral compound, with two enantiomers (R- and S-) that exhibit different properties and reactivities. DEMA has been widely studied for its potential applications in the fields of medicine, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Studies
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol is related to compounds with cyclobutane cores, which are of significant interest in synthetic chemistry due to their unique structural and electronic properties. Research in this area focuses on the synthesis of novel cyclobutane derivatives and understanding their structural characteristics.
- Stereodivergent Syntheses : One study discusses the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, showcasing the stereodivergent synthesis capabilities for cyclobutane derivatives (Izquierdo et al., 2002).
- Synthesis of Amino Acid Derivatives : Another research effort led to the preparation of several derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid through enantiodivergent synthetic sequences, leading to the creation of bis(cyclobutane) beta-dipeptides with high rigidity, demonstrating the cyclobutane ring's potential as a structure-promoting unit (Izquierdo et al., 2005).
Catalysis and Reactions
Cyclobutane derivatives play a pivotal role in catalysis and organic reactions, contributing to the development of new synthetic pathways and the creation of complex molecular structures.
- Catalytic Hydroamination : Research into diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes highlights the high reactivity of cyclobutene derivatives in catalytic processes, leading to the efficient creation of biologically relevant structures (Feng et al., 2019).
Photocatalysis
Cyclobutane derivatives are also explored in the context of photocatalysis, where they participate in light-mediated reactions, offering environmentally friendly and efficient synthetic routes.
- Visible Light Photocatalysis : The use of flavin derivatives in visible light photocatalysis for efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions represents a novel application of cyclobutane derivatives, indicating their potential in green chemistry and sustainable synthesis strategies (Mojr et al., 2015).
Propriétés
IUPAC Name |
1-[(2,2-diethoxyethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-14-10(15-4-2)8-12-9-11(13)6-5-7-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDIJSISDQKWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1(CCC1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)

![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)
